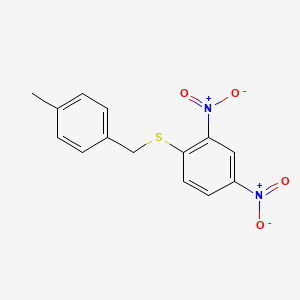
Sulfide, 2,4-dinitrophenyl p-methylbenzyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfide, 2,4-dinitrophenyl p-methylbenzyl is a chemical compound with the molecular formula C14H12N2O4S. It consists of 12 hydrogen atoms, 14 carbon atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom The compound features a sulfide group attached to a 2,4-dinitrophenyl ring and a p-methylbenzyl group
Méthodes De Préparation
The synthesis of Sulfide, 2,4-dinitrophenyl p-methylbenzyl typically involves the reaction of 2,4-dinitrophenyl sulfide with p-methylbenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Sulfide, 2,4-dinitrophenyl p-methylbenzyl undergoes various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups on the 2,4-dinitrophenyl ring can be reduced to amino groups using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Sulfide, 2,4-dinitrophenyl p-methylbenzyl has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Mécanisme D'action
The mechanism of action of Sulfide, 2,4-dinitrophenyl p-methylbenzyl involves its interaction with specific molecular targets and pathways. The sulfide group can undergo redox reactions, influencing cellular redox balance and signaling pathways. The 2,4-dinitrophenyl group can act as a fluorescent probe, allowing for the detection and imaging of hydrogen sulfide in biological systems . These interactions can affect various physiological processes, including neurotransmission and cellular metabolism.
Comparaison Avec Des Composés Similaires
Sulfide, 2,4-dinitrophenyl p-methylbenzyl can be compared with other similar compounds, such as:
2,4-Dinitrophenyl sulfide: Lacks the p-methylbenzyl group, making it less versatile in certain applications.
2,4-Dinitrophenyl p-methylbenzyl ether: Contains an ether linkage instead of a sulfide, resulting in different chemical reactivity.
2,4-Dinitrophenyl p-methylbenzyl amine: Contains an amine group instead of a sulfide, which can affect its biological activity and applications.
Propriétés
Numéro CAS |
19552-12-6 |
|---|---|
Formule moléculaire |
C14H12N2O4S |
Poids moléculaire |
304.32 g/mol |
Nom IUPAC |
1-[(4-methylphenyl)methylsulfanyl]-2,4-dinitrobenzene |
InChI |
InChI=1S/C14H12N2O4S/c1-10-2-4-11(5-3-10)9-21-14-7-6-12(15(17)18)8-13(14)16(19)20/h2-8H,9H2,1H3 |
Clé InChI |
YITYJBMOSOYTDQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CSC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


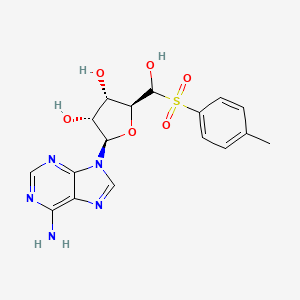
![N,N-bis(2-chloroethyl)-4-[2-(4-nitrophenyl)ethynyl]aniline](/img/structure/B14006874.png)
![n-[6-Methyl-4-oxo-5-(3-oxopropyl)-1,4-dihydropyrimidin-2-yl]acetamide](/img/structure/B14006880.png)

![3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-1-morpholin-4-ylpropan-1-one;ethanesulfonic acid](/img/structure/B14006886.png)

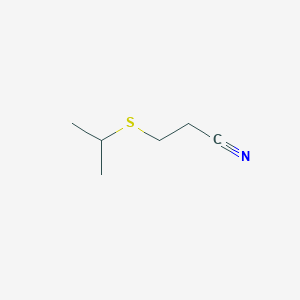
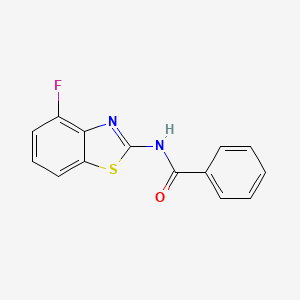
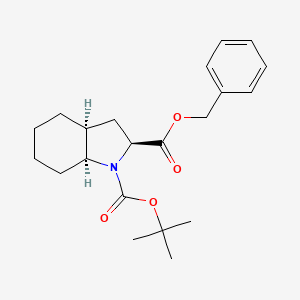
![6-(Bromomethyl)-7H-imidazo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B14006910.png)
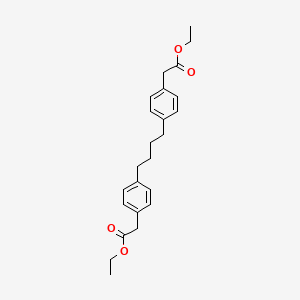
![[S(R)]-N-((S)-(2-(Di-tert-butylphosphino)phenyl)(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14006918.png)
![Benzyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrrolidine-1-carboxylate](/img/structure/B14006919.png)
![1-[2-(Trifluoromethyl)phenyl]-2-imidazolidinethione](/img/structure/B14006923.png)
